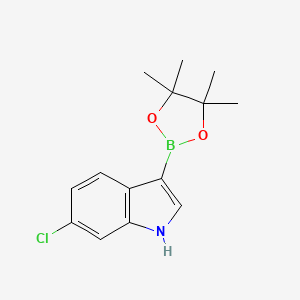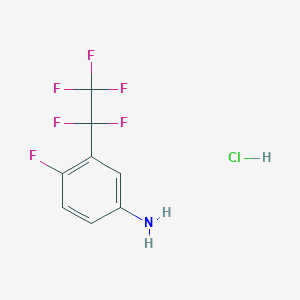![molecular formula C9H6F3NO3 B15224660 7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B15224660.png)
7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one is a compound that features a trifluoromethoxy group attached to a pyrano-pyridinone structure. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which can significantly influence the biological activity of the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential pharmacological activities and chemical stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one typically involves the introduction of the trifluoromethoxy group into the pyrano-pyridinone scaffold. One common method is the trifluoromethoxylation of a suitable precursor using trifluoromethoxylation reagents. Recent advances in trifluoromethoxylation reagents have made this process more accessible and efficient .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one has several scientific research applications, including:
作用机制
The mechanism of action of 7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one involves its interaction with molecular targets within biological systems. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and bind to specific proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the observed pharmacological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethoxy-containing molecules and pyrano-pyridinone derivatives. Examples include:
- 7-(Trifluoromethyl)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one
- 7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-ol
Uniqueness
The uniqueness of 7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one lies in its specific trifluoromethoxy substitution, which imparts distinct physicochemical properties. This makes it particularly valuable in applications requiring high stability and specific biological activity .
属性
分子式 |
C9H6F3NO3 |
|---|---|
分子量 |
233.14 g/mol |
IUPAC 名称 |
7-(trifluoromethoxy)-2,3-dihydropyrano[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)16-7-2-1-5-6(14)3-4-15-8(5)13-7/h1-2H,3-4H2 |
InChI 键 |
FATVZPDNQASXFB-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C1=O)C=CC(=N2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


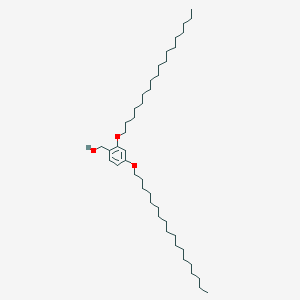
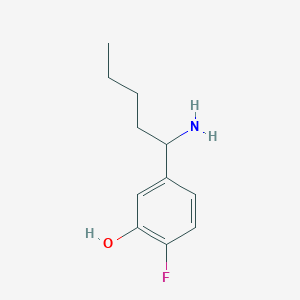
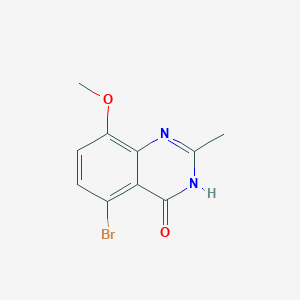

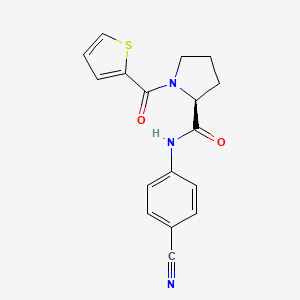

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B15224617.png)
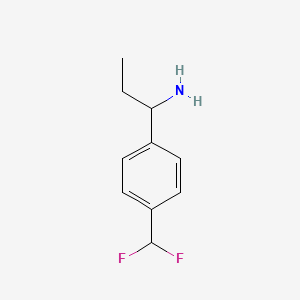
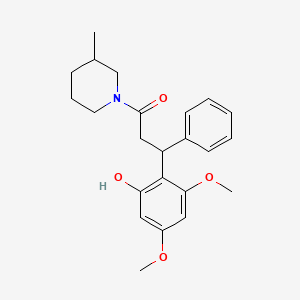
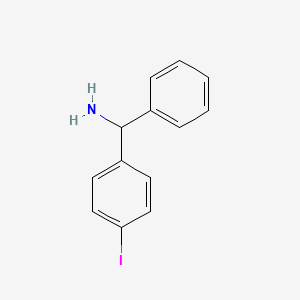
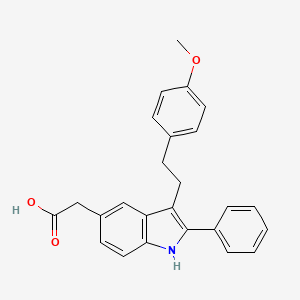
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B15224655.png)
